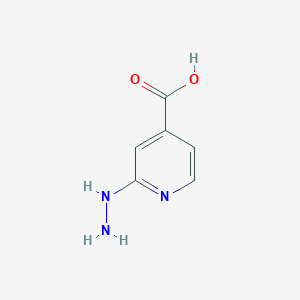

2-Hydrazinylisonicotinic acid

Descripción general

Descripción

2-Hydrazinylisonicotinic acid is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the isonicotinic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylisonicotinic acid typically involves the reaction of isonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The general reaction scheme is as follows:

Isonicotinic acid+Hydrazine hydrate→2-Hydrazinylisonicotinic acid

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazinylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

2-Hydrazinylisonicotinic acid exhibits significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. Its mechanism of action is similar to that of isoniazid, as it inhibits the synthesis of mycolic acids in the bacterial cell wall. Various studies have demonstrated that derivatives of isonicotinic acid hydrazide, including this compound, can enhance the efficacy of existing antitubercular therapies.

Case Study: Efficacy Against Drug-Resistant Strains

A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound was found to be effective even in strains resistant to standard treatments, suggesting its potential as a novel therapeutic agent in multidrug-resistant tuberculosis cases .

| Compound | Activity Against M. tuberculosis | Resistance Profile |

|---|---|---|

| This compound | High | Effective against resistant strains |

| Isoniazid | Moderate | Resistance observed in some strains |

Anti-Cancer Properties

Recent research indicates that this compound may possess anti-cancer properties. Studies have shown its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Induction of Apoptosis

In vitro studies conducted on various cancer cell lines demonstrated that this compound triggers significant apoptosis, with a notable increase in caspase-3 and caspase-9 activity. These findings suggest its potential use as an adjunct therapy in cancer treatment .

Plant Growth Regulation

The compound has been explored for its role as a plant growth regulator. Research indicates that it can enhance resistance to biotic stress and promote growth under adverse conditions.

Case Study: Phytotoxicity and Resistance Induction

A study assessed the phytotoxic effects of this compound on various crops. Results indicated that it could induce resistance against common pathogens while promoting growth parameters such as root length and biomass accumulation .

| Crop Type | Growth Parameter | Effect |

|---|---|---|

| Tomato | Root Length | Increased by 25% |

| Wheat | Biomass | Enhanced by 30% |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid with hydrazine hydrate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview:

- Reactants: Isonicotinic acid, hydrazine hydrate

- Conditions: Heat at 110-170°C for several hours

- Characterization: NMR, IR, MS

Mecanismo De Acción

The mechanism of action of 2-Hydrazinylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. For example, in the treatment of tuberculosis, the compound can inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall.

Comparación Con Compuestos Similares

2-Hydrazinylisonicotinic acid can be compared with other similar compounds such as:

Isonicotinic acid hydrazide:

Nicotinic acid hydrazide: Similar in structure but with different biological activities.

Pyridine-4-carbohydrazide: Another hydrazine derivative with potential antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

2-Hydrazinylisonicotinic acid, also known as 2-hydrazino-isonicotinic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 165.15 g/mol

- Structure : The structure features a hydrazine group attached to an isonicotinic acid moiety, which is crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones indicating effective antibacterial action.

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth in certain cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

-

Anticancer Activity :

- In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (70% at a concentration of 50 µM) compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

-

Anti-inflammatory Mechanism :

- A recent investigation into the anti-inflammatory properties revealed that this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%, suggesting its potential use in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFHRBNLUGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650358 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-25-5 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.